2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 3,4-diethoxybenzyl group and two phenyl groups. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-diethoxybenzaldehyde with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can produce fully saturated analogs.
Scientific Research Applications
2-(3,4-Diethoxybenzyl)-4,4-diphenyl-3,4-dihydroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,
Properties
Molecular Formula |
C31H30N2O2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[(3,4-diethoxyphenyl)methyl]-4,4-diphenyl-1H-quinazoline |
InChI |
InChI=1S/C31H30N2O2/c1-3-34-28-20-19-23(21-29(28)35-4-2)22-30-32-27-18-12-11-17-26(27)31(33-30,24-13-7-5-8-14-24)25-15-9-6-10-16-25/h5-21H,3-4,22H2,1-2H3,(H,32,33) |
InChI Key |
PJTOKBIJAWYJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.